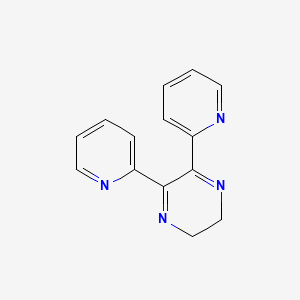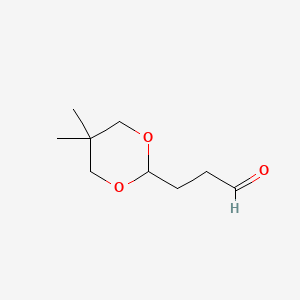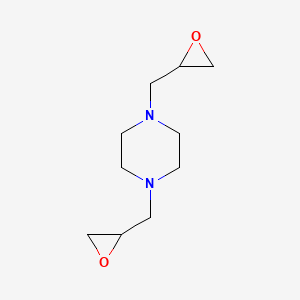![molecular formula C14H10N2O B1606263 (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone CAS No. 82326-53-2](/img/structure/B1606263.png)
(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone
Übersicht
Beschreibung
(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are found in various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone typically involves the condensation of an aromatic aldehyde with o-phenylenediamine. One general method includes the use of N,N-dimethylformamide and sulfur as reagents . The reaction proceeds under mild conditions, making it an efficient and versatile approach.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of benzimidazole synthesis can be applied. These methods often involve large-scale condensation reactions with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the benzimidazole ring or the phenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzimidazole or phenyl rings.
Wissenschaftliche Forschungsanwendungen
(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone, particularly in its anticancer applications, involves the formation of intracellular reactive oxygen species (ROS) and subsequent DNA strand breaks . This leads to apoptosis, or programmed cell death, in cancer cells. The compound’s interaction with DNA and its ability to inhibit topoisomerase enzymes are key factors in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1H-Benzo[d]imidazol-2-yl)(phenyl)methanone: Another benzimidazole derivative with similar synthetic routes and biological activities.
Quinoxaline derivatives: These compounds share structural similarities and are synthesized using similar methods involving aromatic aldehydes and o-phenylenediamine.
Bis(benzimidazole) complexes: These complexes, often involving metal ions, exhibit unique biological activities and are used in various therapeutic applications.
Uniqueness
(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone stands out due to its specific substitution pattern on the benzimidazole ring, which influences its chemical reactivity and biological activity. Its potential in forming metal complexes for anticancer applications further distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
3H-benzimidazol-5-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)16-9-15-12/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVCBANYMPJILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349453 | |
| Record name | (1H-Benzimidazol-6-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82326-53-2 | |
| Record name | (1H-Benzimidazol-6-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B1606180.png)













